molecular formula C28H24N4O4 B11703626 2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione

2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B11703626
M. Wt: 480.5 g/mol
InChI Key: XGLLFBZMMINGFM-UHFFFAOYSA-N
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Description

2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple isoindole and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the coupling of isoindole derivatives with piperazine intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole-2,3-dione derivatives, while reduction can produce partially hydrogenated isoindole compounds .

Scientific Research Applications

2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,5-dimethylbenzyl}-1H-indole-2,3-dione
  • 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)but-2-yn-1-yl derivatives
  • N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Uniqueness

What sets 2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of isoindole and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H24N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

2-[4-[4-[4-(1,3-dioxoisoindol-2-yl)but-2-ynyl]piperazin-1-yl]but-2-ynyl]isoindole-1,3-dione

InChI

InChI=1S/C28H24N4O4/c33-25-21-9-1-2-10-22(21)26(34)31(25)15-7-5-13-29-17-19-30(20-18-29)14-6-8-16-32-27(35)23-11-3-4-12-24(23)28(32)36/h1-4,9-12H,13-20H2

InChI Key

XGLLFBZMMINGFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#CCN2C(=O)C3=CC=CC=C3C2=O)CC#CCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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